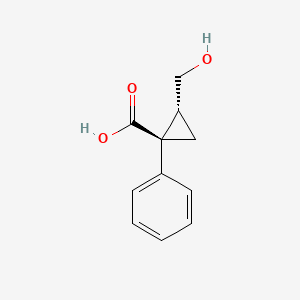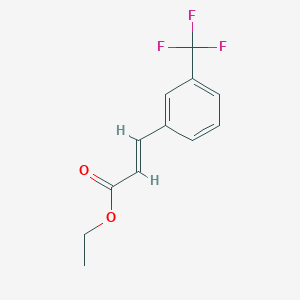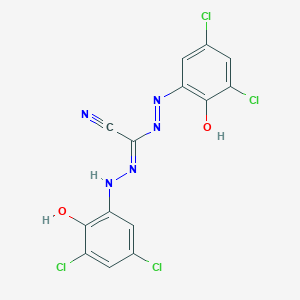
6-Desfluoro-4-fluoro Clocortolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Desfluoro-4-fluoro Clocortolone (6-DF-4-FC) is a corticosteroid with a wide variety of applications in the medical and scientific fields. It is a synthetic derivative of the naturally occurring corticosteroid, hydrocortisone, and has a variety of advantageous properties, including anti-inflammatory, anti-allergic, and anti-pruritic (anti-itching) effects. 6-DF-4-FC has been used in the treatment of various skin diseases, such as atopic dermatitis, psoriasis, and contact dermatitis. It also has been used to treat asthma, rheumatoid arthritis, and other inflammatory conditions. Additionally, 6-DF-4-FC has been used in scientific research, as it has been shown to modulate the expression of genes and proteins associated with inflammation.
Wissenschaftliche Forschungsanwendungen
6-Desfluoro-4-fluoro Clocortolone has been used in a variety of scientific research applications. It has been used to study the effects of inflammation on gene expression, protein expression, and cell signaling pathways. It has also been used to study the effects of corticosteroids on the expression of cytokines and chemokines. Additionally, 6-Desfluoro-4-fluoro Clocortolone has been used to study the effects of corticosteroids on the immune system and its response to allergens.
Wirkmechanismus
6-Desfluoro-4-fluoro Clocortolone acts by binding to glucocorticoid receptors in the cytoplasm. This binding activates the glucocorticoid receptor, which then translocates to the nucleus of the cell and binds to DNA, resulting in the suppression of the transcription of inflammatory genes. Additionally, 6-Desfluoro-4-fluoro Clocortolone has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta.
Biochemical and Physiological Effects
6-Desfluoro-4-fluoro Clocortolone has been shown to have anti-inflammatory, anti-allergic, and anti-pruritic (anti-itching) effects. It has been used in the treatment of various skin diseases, such as atopic dermatitis, psoriasis, and contact dermatitis. Additionally, 6-Desfluoro-4-fluoro Clocortolone has been used to treat asthma, rheumatoid arthritis, and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Desfluoro-4-fluoro Clocortolone in laboratory experiments has a number of advantages. It is a potent corticosteroid, and it has been shown to modulate the expression of genes and proteins associated with inflammation. Additionally, it has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. However, there are some limitations to the use of 6-Desfluoro-4-fluoro Clocortolone in laboratory experiments. It is a potent corticosteroid, and it can have side effects, such as gastric irritation, when used in large doses. Additionally, it can interact with other drugs, and it can cause drug interactions when used in combination with other drugs.
Zukünftige Richtungen
The use of 6-Desfluoro-4-fluoro Clocortolone in laboratory experiments has a number of potential future directions. These include the study of its effects on gene expression, protein expression, and cell signaling pathways; the study of its effects on the immune system and its response to allergens; and the study of its effects in combination with other drugs. Additionally, further research could be conducted to determine the optimal dose and duration of treatment for various conditions, as well as to identify potential side effects and drug interactions.
Synthesemethoden
6-Desfluoro-4-fluoro Clocortolone is synthesized using a three-step process involving the formation of a carboxylic acid, an ester derivative, and a fluorinated derivative. The first step involves the reaction of hydrocortisone with an acid chloride to form a carboxylic acid. The second step involves the reaction of the carboxylic acid with an alcohol to form an ester derivative. The third step involves the reaction of the ester derivative with a fluorinating agent to form 6-Desfluoro-4-fluoro Clocortolone.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Desfluoro-4-fluoro Clocortolone involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": ["Clocortolone", "Hydrogen fluoride", "Sodium hydride", "Pyridine", "Chlorine gas"], "Reaction": ["Clocortolone is reacted with hydrogen fluoride in the presence of sodium hydride to yield 6-Desfluoro Clocortolone.", "6-Desfluoro Clocortolone is then reacted with chlorine gas in the presence of pyridine to yield 6-Desfluoro-4-chloro Clocortolone.", "Finally, 6-Desfluoro-4-chloro Clocortolone is reacted with hydrogen fluoride in the presence of sodium hydride to yield 6-Desfluoro-4-fluoro Clocortolone."] } | |
CAS-Nummer |
1365530-50-2 |
Produktname |
6-Desfluoro-4-fluoro Clocortolone |
Molekularformel |
C₂₇H₃₆ClFO₅ |
Molekulargewicht |
495.02 |
Synonyme |
(11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-4-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)



